molecular formula C13H19NO3 B14860955 Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester

Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester

Cat. No.: B14860955
M. Wt: 237.29 g/mol
InChI Key: AOMIXHWSDNEXEI-ZDUSSCGKSA-N
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Description

Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester is a compound that belongs to the class of amino acid derivatives It features a methoxy group attached to a phenyl ring, which is further connected to an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester typically involves the esterification of alanine derivatives with methoxyphenyl compounds. One common method includes the use of ethyl chloroformate as an esterifying agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by immobilizing enzymes such as phenylalanine ammonia lyase on a solid support. This setup enables the continuous conversion of starting materials to the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Alanine, 3-(M-methoxyphenyl)-2-methyl, methyl ester
  • Alanine, 3-(M-methoxyphenyl)-2-methyl, propyl ester
  • Alanine, 3-(M-methoxyphenyl)-2-methyl, butyl ester

Uniqueness

Alanine, 3-(M-methoxyphenyl)-2-methyl, ethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the methoxy group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(3-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C13H19NO3/c1-4-17-12(15)13(2,14)9-10-6-5-7-11(8-10)16-3/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

AOMIXHWSDNEXEI-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=CC=C1)OC)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC=C1)OC)N

Origin of Product

United States

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